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Compound of Interest

Compound Name: HIV-1 inhibitor-21

Cat. No.: B12416127 Get Quote

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of

HIV-1 inhibitor-21, a novel C4-substituted bis-tetrahydrofuran (bis-THF) protease inhibitor.

This document is intended for researchers, scientists, and drug development professionals

actively engaged in the field of HIV-1 therapeutics. The information presented herein is based

on publicly available research data and established experimental methodologies.

Introduction
HIV-1 inhibitor-21 belongs to a class of potent nonpeptidyl protease inhibitors designed to

target the active site of the HIV-1 protease enzyme.[1] The core structure features a bis-

tetrahydrofuran (bis-THF) moiety, a key pharmacophore also present in the FDA-approved drug

darunavir, which is known to form extensive hydrogen bonding interactions with the backbone

of the protease active site.[1][2] This interaction with the highly conserved backbone is a key

strategy to combat the development of drug resistance.[2] Inhibitor-21 is a C4-substituted

analog designed to further enhance these binding interactions.[1] This guide summarizes the

available in vitro data and the experimental protocols used to evaluate its potential as an anti-

HIV-1 agent.

Quantitative Data Summary
The in vitro activity of HIV-1 inhibitor-21 has been characterized by its enzymatic inhibition,

antiviral efficacy, and its activity against drug-resistant viral strains. The available quantitative

data is summarized in the tables below.
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Table 1: Enzymatic Inhibition and Antiviral Activity of HIV-1 Inhibitor-21

Parameter Value Description

Ki 6.3 pM

Inhibition constant against

wild-type HIV-1 protease,

indicating very high binding

affinity.

IC50 0.34 nM

50% inhibitory concentration

against wild-type HIV-1 in cell

culture, demonstrating potent

antiviral activity.

Data sourced from Ghosh et al. (2015).[1]

Table 2: Antiviral Activity of a Closely Related C4-Substituted bis-THF Analog (GRL-4410A)

Against Drug-Resistant HIV-1

HIV-1 Strain Inhibition Constant (Ki) Fold Change vs. Darunavir

PR20 (highly drug-resistant

mutant)
1.7 nM 24x more potent

Data for GRL-4410A, a compound with a similar C4-alkoxy substitution on the bis-THF ring of

darunavir.[3] This data suggests that C4-substitution can significantly improve potency against

highly resistant HIV-1 strains.

Table 3: Cytotoxicity and Selectivity Index of Darunavir Analogs

Compound
CC50 (Vero cells)
(µM)

CC50 (293T cells)
(µM)

Selectivity Index
(SI)

Darunavir >100 >100 >53476

Analog 5ac >100 >100 >322580

Analog 5ae >100 >100 >357142
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While specific cytotoxicity data for inhibitor-21 is not publicly available, this table presents data

for other darunavir analogs, indicating that this class of compounds generally exhibits low

cytotoxicity.[4][5] The Selectivity Index (SI) is calculated as CC50/IC50 and is a measure of the

therapeutic window of a drug.

Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to

evaluate HIV-1 inhibitor-21. While specific experimental parameters for inhibitor-21 are

proprietary, these protocols represent standard and widely accepted methods in the field.

HIV-1 Protease Activity Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1

protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a

quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in

an increase in fluorescence that is proportional to the enzyme's activity. The presence of an

inhibitor reduces the rate of cleavage and thus the fluorescence signal.[6][7]

Materials:

Recombinant HIV-1 Protease

Fluorogenic Peptide Substrate (e.g., containing EDANS and DABCYL)[6]

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)[6]

Test Inhibitor (HIV-1 inhibitor-21)

Reference Inhibitor (e.g., Darunavir)

96-well black microplates

Fluorescence microplate reader
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Procedure:

Prepare a stock solution of HIV-1 inhibitor-21 in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the inhibitor stock solution to create a range of test concentrations.

In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include

wells with a reference inhibitor and a no-inhibitor control (vehicle only).

Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined

time at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation

and emission wavelengths for the fluorophore-quencher pair (e.g., Ex/Em = 330/450 nm).[7]

Calculate the initial velocity (rate of fluorescence increase) for each concentration of the

inhibitor.

Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable

inhibition model (e.g., Morrison's equation for tight-binding inhibitors) to determine the

inhibition constant (Ki).[6]

Antiviral Activity Assay (MTT Assay)
This cell-based assay determines the concentration of the inhibitor required to protect host

cells from the cytopathic effects of HIV-1 infection.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT

tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional

to the number of viable cells. In the context of an antiviral assay, a potent inhibitor will protect

cells from virus-induced death, leading to a higher formazan signal compared to untreated,

infected cells.[8]
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Materials:

HIV-1 permissive cell line (e.g., MT-2 cells)[8]

HIV-1 viral stock (e.g., HIV-1LAI)[8]

Cell culture medium and supplements

Test Inhibitor (HIV-1 inhibitor-21)

Reference Inhibitor (e.g., Darunavir)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., SDS-HCl)

96-well clear microplates

Spectrophotometer (microplate reader)

Procedure:

Seed the HIV-1 permissive cells into a 96-well microplate at a pre-determined density and

incubate overnight.

Prepare serial dilutions of HIV-1 inhibitor-21.

Add the diluted inhibitor to the appropriate wells. Include cell-only controls, virus-only

controls (no inhibitor), and reference inhibitor controls.

Infect the cells by adding a standardized amount of HIV-1 viral stock to all wells except the

cell-only controls.

Incubate the plate for a period that allows for multiple rounds of viral replication and induction

of cytopathic effects (typically 4-5 days).

At the end of the incubation period, add MTT solution to each well and incubate for 3-4 hours

at 37°C.
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Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each inhibitor concentration relative to the cell-

only and virus-only controls.

Plot the percentage of cell viability against the inhibitor concentration and use a non-linear

regression analysis to determine the 50% inhibitory concentration (IC50).

Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the inhibitor that is toxic to the host

cells in the absence of viral infection.

Principle: The principle is the same as the MTT-based antiviral assay, but no virus is added to

the cells. This measures the direct effect of the compound on cell viability and proliferation.

Materials:

Same cell line as used in the antiviral assay (e.g., MT-2 cells)

Cell culture medium and supplements

Test Inhibitor (HIV-1 inhibitor-21)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., SDS-HCl)

96-well clear microplates

Spectrophotometer (microplate reader)

Procedure:

Seed the cells into a 96-well microplate at a pre-determined density and incubate overnight.

Prepare serial dilutions of HIV-1 inhibitor-21.
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Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle only).

Incubate the plate for the same duration as the antiviral assay.

Perform the MTT assay as described in section 3.2 (steps 6-8).

Calculate the percentage of cell viability for each inhibitor concentration relative to the no-

inhibitor control.

Plot the percentage of cell viability against the inhibitor concentration to determine the 50%

cytotoxic concentration (CC50).

Mandatory Visualizations
The following diagrams illustrate the mechanism of action of HIV-1 inhibitor-21 and the

general workflow for its in vitro evaluation.
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Caption: Mechanism of action of HIV-1 inhibitor-21.
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Caption: General workflow for in vitro evaluation of HIV-1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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